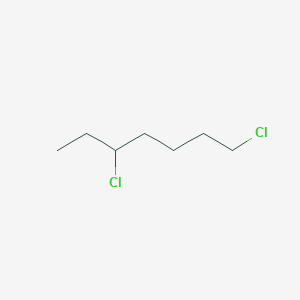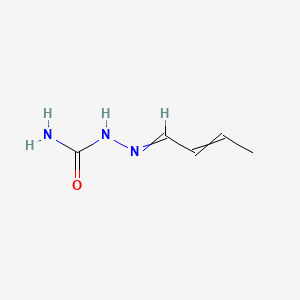
AC-Gly-trp-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AC-Gly-trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of glycine to the resin, followed by the coupling of N-acetylated tryptophan. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
AC-Gly-trp-OH undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present in modified peptides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxyl radicals.
Reduction: Dithiothreitol (DTT) for disulfide bond reduction.
Substitution: Various acylating agents such as acetic anhydride for N-terminal acetylation.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Reduced peptides with free thiol groups.
Substitution: Acylated peptides with modified termini.
Applications De Recherche Scientifique
AC-Gly-trp-OH has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of AC-Gly-trp-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The tryptophan residue plays a crucial role in binding to these targets through cation-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetylglycine: A simpler analog lacking the tryptophan residue, used in biochemical research.
N-acetyl-L-tryptophan: Contains only the tryptophan residue with an acetyl group, used in studies of tryptophan metabolism.
Glycyl-L-tryptophan: Similar dipeptide without the acetyl group, used in peptide synthesis research.
Uniqueness
AC-Gly-trp-OH is unique due to the presence of both glycine and tryptophan residues, which confer distinct biochemical properties. The acetylation of the glycine residue enhances its stability and solubility, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C15H17N3O4 |
|---|---|
Poids moléculaire |
303.31 g/mol |
Nom IUPAC |
(2S)-2-[(2-acetamidoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C15H17N3O4/c1-9(19)16-8-14(20)18-13(15(21)22)6-10-7-17-12-5-3-2-4-11(10)12/h2-5,7,13,17H,6,8H2,1H3,(H,16,19)(H,18,20)(H,21,22)/t13-/m0/s1 |
Clé InChI |
JMAZYXIVZMESFH-ZDUSSCGKSA-N |
SMILES isomérique |
CC(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
SMILES canonique |
CC(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


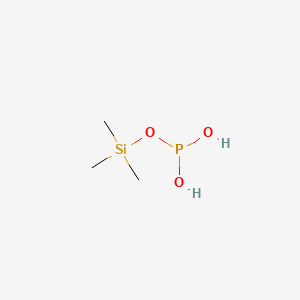
![9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one](/img/structure/B13803144.png)

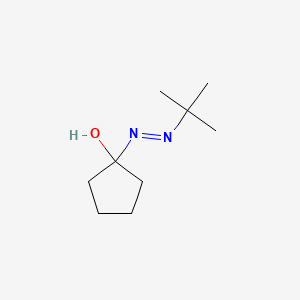


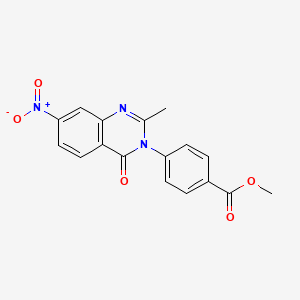


![(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13803178.png)
